molecular formula C21H22O8 B13425913 Epimedonin I

Epimedonin I

Cat. No.: B13425913
M. Wt: 402.4 g/mol
InChI Key: HMAXHMGOPUQMEH-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epimedonin I is a natural product derived from the Epimedium species, commonly known as Horny Goat Weed. This compound is part of a group of prenylated flavonoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications in various fields, including medicine and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epimedonin I involves several steps, starting from the extraction of raw materials from the Epimedium plant. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Epimedonin I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Epimedonin I has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Epimedonin I involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism. This compound may exert its effects by binding to specific receptors or enzymes, thereby influencing cellular functions and physiological processes .

Comparison with Similar Compounds

Epimedonin I is part of a group of prenylated flavonoids, which include similar compounds such as:

  • Epimedin A
  • Epimedin B
  • Epimedin C
  • Icariin

Uniqueness

This compound stands out due to its unique chemical structure and specific biological activities. While other prenylated flavonoids share similar properties, this compound has distinct effects on certain molecular targets and pathways, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one

InChI

InChI=1S/C21H22O8/c1-21(2,26)17(25)8-13-16(27-3)9-14(23)19-15(24)10-18(29-20(13)19)28-12-6-4-11(22)5-7-12/h4-7,9-10,17,22-23,25-26H,8H2,1-3H3/t17-/m1/s1

InChI Key

HMAXHMGOPUQMEH-QGZVFWFLSA-N

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)O)O

Canonical SMILES

CC(C)(C(CC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)O)O

Origin of Product

United States

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